TRPV1 Antagonism: A Patent-Disclosed Therapeutic Differentiation for the 3-Methoxyphenyl Derivative
A specific derivative incorporating the 2-(3-methoxyphenyl)-2-(morpholin-4-yl)acetonitrile scaffold has been patented as a TRPV1 antagonist for cancer-related, inflammatory, neuropathic, and osteoarthritis pain. While the unsubstituted phenyl analog lacks disclosed activity data, the 3-methoxy derivative is explicitly claimed with an antagonistic mechanism at TRPV1 [1]. The patent establishes a direct structure-activity relationship where the 3-methoxy substitution is essential for TRPV1 targeting, providing a clear differentiation basis for procurement in analgesic research programs.
| Evidence Dimension | TRPV1 antagonist activity (patented indication) |
|---|---|
| Target Compound Data | Explicitly claimed as a TRPV1 antagonist scaffold; indications include cancer-related pain (ICD-11: MG30), inflammatory pain (MG30.42), neuropathic pain (8E43.0), osteoarthritis pain (MG30.31) |
| Comparator Or Baseline | Unsubstituted phenyl analog (2-phenyl-2-morpholinoacetonitrile): no disclosed TRPV1 activity or pain indication |
| Quantified Difference | Qualitative: patented therapeutic indication vs. no reported activity |
| Conditions | Patent claims based on TRPV1 antagonism; target ID: TRPV1_HUMAN |
Why This Matters
For procurement decisions in analgesic drug discovery, the 3-methoxy derivative offers a patented entry point into TRPV1-targeted pain therapy that is absent in the unsubstituted analog.
- [1] DrugMap. Compound DMRK1W7 (PMID25666693-Compound-17). TRPV1 Antagonist Indications. Transient receptor potential cation channel V1 (TRPV1). View Source
